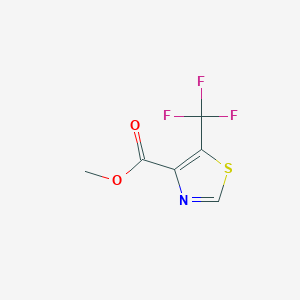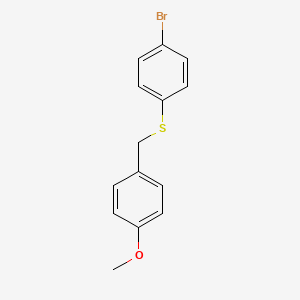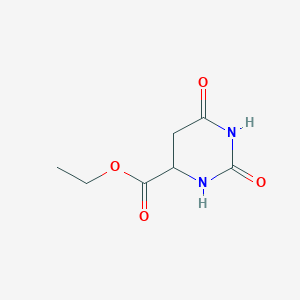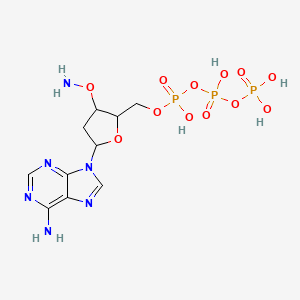
N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: C24H25N5O4 . It is a white crystalline solid that can dissolve in various organic solvents such as ketones, alcohols, and esters . MPPOH has a molecular weight of 447.49 g/mol and a melting point of 129°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MPPOH involves a multi-step process starting from 4-nitro-2-pyridinecarboxylic acid. The key steps include:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nitration, reduction, and condensation.
Coupling Reactions: The intermediates are then subjected to coupling reactions with 2-hydroxyphenylpiperazine and other reagents to form the final product.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity MPPOH.
Industrial Production Methods: Industrial production of MPPOH follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may also be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: MPPOH undergoes various chemical reactions, including:
Oxidation: MPPOH can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPPOH into its reduced forms.
Substitution: MPPOH can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
MPPOH has a wide range of applications in scientific research, including:
Chemistry: MPPOH is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MPPOH is employed in studies involving enzyme inhibition and receptor binding.
Medicine: MPPOH has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: MPPOH is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of MPPOH involves its interaction with specific molecular targets and pathways. MPPOH exerts its effects by:
Binding to Receptors: MPPOH binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: MPPOH can inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Pathway Modulation: MPPOH influences various biochemical pathways, leading to changes in cellular functions and responses .
Comparaison Avec Des Composés Similaires
MPPOH can be compared with other similar compounds to highlight its uniqueness:
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: This compound shares structural similarities with MPPOH but differs in its functional groups and reactivity.
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: Another similar compound with variations in its chemical structure and properties .
MPPOH stands out due to its specific combination of functional groups, which confer unique reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C24H25N5O4 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H25N5O4/c30-22-6-2-1-5-21(22)27-16-13-26(14-17-27)15-18-28(23-7-3-4-12-25-23)24(31)19-8-10-20(11-9-19)29(32)33/h1-12,30H,13-18H2 |
Clé InChI |
BMGDYGZFZIIMLK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)





![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)





